Ribonucleolytic Inhibition of Angiogenin (108-122) Using tRNA Substrate: 39% Inhibition Benchmark
Angiogenin (108-122) inhibits the ribonucleolytic activity of full-length angiogenin using tRNA as substrate, achieving a 39% inhibition rate [1]. This inhibition is attributable specifically to the C-terminal 108–122 fragment; N-terminal angiogenin peptides (e.g., residues 1–21) exhibit no detectable inhibition in the same assay system, establishing a clear functional boundary [2]. While Angiogenin Fragment (108-123) has been characterized with an apparent Ki of 278 μM in the same tRNA degradation assay , the 108-122 fragment provides a defined 15-residue alternative with a distinct inhibitory potency profile suitable for structure-activity relationship studies where precise chain length control is critical.
| Evidence Dimension | Inhibition of angiogenin ribonucleolytic activity |
|---|---|
| Target Compound Data | 39% inhibition at the concentration tested |
| Comparator Or Baseline | Angiogenin Fragment (108-123): Ki = 278 μM; N-terminal peptides (e.g., 1–21): no detectable inhibition |
| Quantified Difference | 39% inhibition vs. 0% (N-terminal); potency difference between 108-122 and 108-123 not directly comparable due to differing concentration reporting formats |
| Conditions | In vitro ribonucleolytic assay using tRNA as substrate |
Why This Matters
Procurement decisions for enzymatic inhibition studies require peptide fragments with precisely characterized activity levels; the 39% inhibition benchmark provides a quantifiable reference point absent for many other angiogenin fragments.
- [1] PeptideDB. Angiogenin (108-122) Product Database Entry. View Source
- [2] Rybak SM, Auld DS, St Clair DK, Yao QZ, Fett JW. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochem Biophys Res Commun. 1989 Jul 14;162(1):535-43. View Source
